(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester
Overview
Description
(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester: is a synthetic intermediate with the chemical formula C8H14O3. It plays a crucial role in pharmaceutical synthesis . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
The synthetic routes for (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester involve adjusting reaction conditions to achieve the desired product. While specific methods may vary, it is commonly synthesized using hydrothermal or solvothermal techniques . These methods allow slow crystallization, yielding single crystals or highly crystalline powders suitable for structural analysis.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester may undergo oxidation reactions.
Reduction: Reduction processes can also be relevant.
Substitution: Substitution reactions may occur, leading to the modification of functional groups.
Solvents: Methyl acetate is often used as a solvent.
Catalysts: Homogeneous catalysts may facilitate the desired transformations.
Major Products:: The specific products formed depend on the reaction conditions. Detailed analysis of reaction intermediates and final products is essential for understanding its synthetic pathways.
Scientific Research Applications
(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester: finds applications in various fields:
Chemistry: As an intermediate, it contributes to the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigations focus on potential therapeutic properties.
Industry: Its use extends to industrial processes.
Mechanism of Action
The exact mechanism by which (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester exerts its effects remains an active area of study. Researchers investigate its molecular targets and pathways to understand its biological impact .
Comparison with Similar Compounds
While (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester is unique, it shares similarities with other compounds. Further research can identify related molecules and highlight its distinct features.
Properties
IUPAC Name |
methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYJDPCEVAGWBX-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CC[C@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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